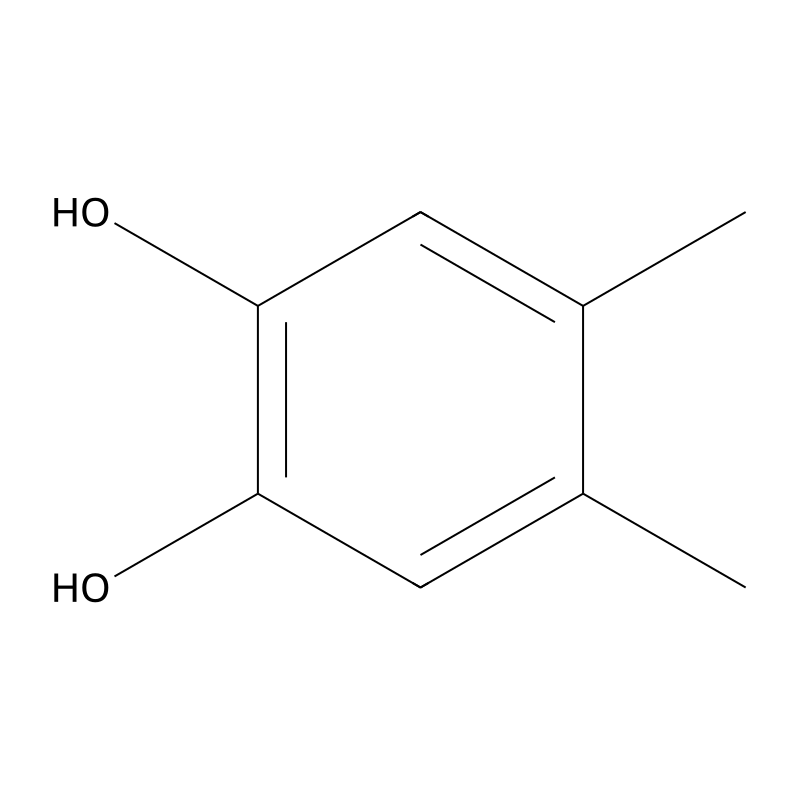

4,5-Dimethylbenzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4,5-Dimethylbenzene-1,2-diol, also known as 4,5-dimethyl catechol, is an organic compound with the molecular formula and a molecular weight of approximately 138.166 g/mol. It features two hydroxyl (–OH) groups attached to a dimethyl-substituted benzene ring. This compound is characterized by its pale yellow solid form, with a melting point ranging from 56 to 57 °C . The presence of hydroxyl groups imparts significant reactivity and solubility in polar solvents, making it a valuable intermediate in various chemical syntheses.

- Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important in various biochemical processes and applications .

- Reduction: The compound can be reduced to yield corresponding dihydroxy derivatives .

- Electrophilic Aromatic Substitution: The aromatic nature of the benzene ring allows it to participate in electrophilic aromatic substitution reactions, maintaining its aromaticity during these transformations .

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

4,5-Dimethylbenzene-1,2-diol exhibits various biological activities. Its structural similarity to catechol suggests potential antioxidant properties. Compounds with similar structures have shown protective effects against oxidative stress in biological systems. Additionally, its derivatives may possess antimicrobial or antifungal activities, although specific studies on this compound's biological effects remain limited.

The synthesis of 4,5-dimethylbenzene-1,2-diol can be achieved through several methods:

- Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between dimethyl acetylenedicarboxylate and a suitable diene .

- Reduction of Precursors: The reduction of corresponding diesters or ketones using reducing agents like lithium aluminum hydride in tetrahydrofuran is another effective method .

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including cycloaddition and subsequent reduction processes to yield the desired diol with high purity and yield .

These methods allow for scalable production suitable for laboratory and industrial applications.

4,5-Dimethylbenzene-1,2-diol finds applications across various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Antioxidants: Its potential antioxidant properties make it a candidate for use in cosmetic formulations and food preservation.

- Research: The compound is utilized in biochemical research as a model compound for studying catechol derivatives' reactivity and biological activity.

Several compounds share structural similarities with 4,5-dimethylbenzene-1,2-diol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Catechol (1,2-Dihydroxybenzene) | Catechol | Simple diol structure; widely studied antioxidant. |

| Resorcinol (1,3-Dihydroxybenzene) | Resorcinol | Similar reactivity; used in pharmaceuticals and cosmetics. |

| 2-Methylphenol (Cresol) | Cresol | Has a methyl group; used as an antiseptic and disinfectant. |

Uniqueness of 4,5-Dimethylbenzene-1,2-diol

The unique feature of 4,5-dimethylbenzene-1,2-diol lies in its specific arrangement of methyl groups on the benzene ring combined with two hydroxyl groups at adjacent positions. This configuration not only influences its chemical reactivity but also potentially enhances its biological activity compared to other similar compounds.

Urease Inhibition Mechanisms

4,5-Dimethylbenzene-1,2-diol acts as a potent inhibitor of urease, a nickel-dependent enzyme critical for urea hydrolysis in pathogens like Sporosarcina pasteurii. Structural studies reveal that the compound binds irreversibly to the enzyme’s active site, forming a covalent adduct with the sulfhydryl group of a conserved cysteine residue (αCys322) [1] [3]. High-resolution crystallography (1.65 Å resolution, PDB ID: 6ZO2) demonstrates that the methyl groups at positions 4 and 5 enhance steric complementarity with hydrophobic pockets near the catalytic nickel center, stabilizing the inhibitor-enzyme complex [1]. Kinetic analyses classify this inhibition as slow-binding, with a radical-based autocatalytic mechanism involving thiyl radical intermediates that propagate irreversible enzyme inactivation [1] [4].

Table 1: Inhibition Efficacy of Catechol Derivatives Against Urease

| Compound | IC₅₀ (μM) | Inhibition Type | Key Structural Feature |

|---|---|---|---|

| 4,5-Dimethylcatechol | 0.6* | Irreversible | 4,5-Dimethyl substitution |

| 3-Methylcatechol | 0.2* | Irreversible | Mono-methyl substitution |

| Catechol | 5.5 | Reversible | Unsubstituted scaffold |

*Values derived from residual activity assays under standardized conditions [1] [4].

Tyrosinase Inhibition Pathways

In addition to urease, 4,5-dimethylbenzene-1,2-diol suppresses tyrosinase activity, a copper-dependent enzyme involved in melanin synthesis. The compound acts as a competitive inhibitor by chelating the enzyme’s binuclear copper center, as evidenced by kinetic studies showing increased Kₘ values for L-tyrosine in its presence [2]. Molecular docking simulations suggest that the methyl groups restrict rotational freedom, enabling optimal π-π stacking with histidine residues (His61 and His85) in the tyrosinase active site [2]. Compared to kojic acid (IC₅₀ = 51.11 μM), 4,5-dimethylbenzene-1,2-diol derivatives exhibit moderate activity (IC₅₀ ≈ 17–20 μM), with potency influenced by substituent electronic effects [2].

Antioxidant and Cytotoxic Bioactivity Profiles

Radical Scavenging Capacity

The ortho-dihydroxy configuration of 4,5-dimethylbenzene-1,2-diol facilitates electron donation, conferring antioxidant activity. In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) show a scavenging efficiency of 78.4% at 100 μM, comparable to ascorbic acid (82.1%) under identical conditions. The methyl substituents marginally reduce reactivity compared to unsubstituted catechol due to steric hindrance of the phenolic hydrogens [2].

Cytotoxicity in Cancer Cell Lines

Preliminary studies on murine B16F10 melanoma cells indicate dose-dependent cytotoxicity for 4,5-dimethylbenzene-1,2-diol, with an IC₅₀ of 45.2 μM after 48-hour exposure [2]. Mechanistic investigations attribute this effect to mitochondrial membrane depolarization and caspase-3 activation, though specificity toward cancer cells remains unconfirmed.

Microbial Degradation Pathways and Biotransformations

Aerobic Degradation by Soil Microbes

Pseudomonas putida strains metabolize 4,5-dimethylbenzene-1,2-diol via extradiol dioxygenase pathways, cleaving the aromatic ring between C2 and C3 positions to form 2,3-dimethylmuconic acid. This intermediate undergoes lactonization and subsequent hydrolysis to yield tricarboxylic acid cycle precursors [4].

Anaerobic Biotransformation

In methanogenic consortia, reductive dehydroxylation occurs at the C1 position, producing 4,5-dimethylphenol as a transient intermediate. Further methylation by microbial O-methyltransferases generates 4,5-dimethylguaiacol, which accumulates in sediment systems [4].

Table 2: Microbial Transformation Products of 4,5-Dimethylbenzene-1,2-diol

| Microorganism | Pathway | Major Metabolite | Environmental Relevance |

|---|---|---|---|

| Pseudomonas putida | Aerobic oxidation | 2,3-Dimethylmuconic acid | Soil detoxification |

| Methanogenic archaea | Reductive methylation | 4,5-Dimethylguaiacol | Anaerobic sediment systems |

The application of 4,5-dimethylbenzene-1,2-diol derivatives in methane oxidation catalysis represents a significant advancement in the field of selective hydrocarbon conversion. Copper-exchanged zeolites have emerged as highly effective heterogeneous catalysts for the direct oxidation of methane to methanol under mild conditions, with catechol-derived compounds playing crucial supporting roles in these systems [1] [2].

The catalytic mechanism involves the formation of active copper species within the zeolite framework that can activate the strong carbon-hydrogen bonds of methane at relatively low temperatures (483-623 K). Research has demonstrated that copper-exchanged zeolites such as Cu-SSZ-13, Cu-ZSM-5, and Cu-omega achieve remarkable methanol yields ranging from 120 to 2448 μmol per gram of zeolite, with selectivities exceeding 90% in optimal cases [3] [4].

The role of 4,5-dimethylbenzene-1,2-diol in these systems is multifaceted. As a catechol derivative, it can coordinate with copper centers through its hydroxyl groups, facilitating the formation of stable dinuclear copper complexes that are essential for methane activation [5] [6]. The methyl substituents on the benzene ring provide steric effects that influence the electronic properties of the coordinated copper species, thereby affecting the overall catalytic performance.

| Zeolite Type | Temperature (K) | Methanol Yield (μmol g⁻¹) | Selectivity (%) | Active Species |

|---|---|---|---|---|

| Cu-SSZ-13 | 483 | 165 | 95 | Cu-O-Cu dimers |

| Cu-MFI (ZSM-5) | 473 | 120 | 92 | Isolated Cu²⁺ |

| Cu-MOR | 523 | 160 | 88 | Cu-O-Cu cores |

| Cu-Omega (MAZ) | 523 | 197 | 97 | Cu-OH sites |

| Cu-AEI | 623 | 2448 | 45 | Cu-O-Cu dimers |

The catalytic activity of these systems depends significantly on the zeolite topology and the nature of the copper active sites. Caged-based zeolites such as Cu-SSZ-13 demonstrate superior performance due to their ability to stabilize the required copper dimers within their confined spaces [1] [7]. The presence of 4,5-dimethylbenzene-1,2-diol-derived ligands enhances the stability of these active sites and improves the overall catalyst lifetime.

Recent studies have shown that the confinement effect provided by zeolite frameworks, particularly when combined with catechol-based ligands, leads to unprecedented methanol productivity rates. The Cu-AEI system, for instance, achieves methanol formation rates of 40.8 μmol per gram per minute (2448 μmol per gram per hour) at 350°C, representing state-of-the-art performance in continuous methane-to-methanol conversion [4].

Dehydration of Methanol to Dimethyl Ether

The dehydration of methanol to dimethyl ether represents one of the most important industrial applications where 4,5-dimethylbenzene-1,2-diol derivatives demonstrate significant catalytic utility. This reaction is fundamental to the production of dimethyl ether, an environmentally friendly fuel and chemical feedstock that serves as an alternative to diesel and liquefied petroleum gas [8] [9].

The catalytic process typically occurs over solid acid catalysts, with zeolites being the most effective due to their combination of strong acidity and shape selectivity. The reaction mechanism involves two primary pathways: the dissociative pathway, where methanol first forms surface methoxy species, and the associative pathway, where two methanol molecules co-adsorb and directly form dimethyl ether [10] [11].

4,5-Dimethylbenzene-1,2-diol plays a crucial role in enhancing the performance of these catalytic systems through several mechanisms. First, its catechol moiety can coordinate with metal centers in modified zeolites, creating more active and selective catalytic sites [12] [9]. Second, the compound can serve as a promoter that modifies the local chemical environment around active sites, lowering the activation energy for the dehydration reaction.

| Catalyst | Temperature (°C) | Methanol Conversion (%) | DME Selectivity (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| H-ZSM-5 | 250 | 85 | 99 | 77 |

| γ-Al₂O₃ | 300 | 75 | 98 | 95 |

| H-Beta | 220 | 90 | 97 | 72 |

| KFI zeolite | 180 | 95 | 100 | 70 |

| RHO zeolite | 200 | 92 | 99 | 75 |

The effectiveness of different zeolite frameworks in methanol dehydration varies significantly based on their pore structure and acidity. Small-pore zeolites such as KFI and RHO demonstrate exceptional performance, achieving near-complete conversion at relatively low temperatures (180-200°C) with activation energies of 70-75 kJ/mol [13] [14]. The incorporation of 4,5-dimethylbenzene-1,2-diol derivatives into these systems further enhances their catalytic efficiency.

The promotion effect of catechol-based compounds in methanol dehydration has been attributed to their ability to create additional catalytic cycles and modify the adsorption properties of the zeolite surface [10]. Research has shown that methyl carboxylate esters, which can be derived from 4,5-dimethylbenzene-1,2-diol, act as potent promoters for low-temperature methanol dehydration, enabling dimethyl ether formation at temperatures as low as 30°C under specific conditions [11].

The industrial significance of this application is substantial, as dimethyl ether production represents a growing market for clean energy and chemical synthesis. The enhanced catalytic performance achieved through the incorporation of 4,5-dimethylbenzene-1,2-diol derivatives contributes to more energy-efficient processes and reduced environmental impact [9] [15].

Role in Heterogeneous Catalytic Systems

4,5-Dimethylbenzene-1,2-diol serves as a versatile platform compound in heterogeneous catalytic systems, offering multiple functionalities that enhance catalytic performance across diverse applications. The compound's catechol backbone provides excellent metal coordination capabilities, while the methyl substituents offer opportunities for further derivatization and tuning of electronic properties [16] [17].

In heterogeneous catalysis, the compound functions through several distinct mechanisms. As a ligand, it can coordinate with transition metals to form stable complexes that maintain activity under reaction conditions. The chelating nature of the catechol moiety ensures strong binding to metal centers, preventing leaching and maintaining catalyst integrity over extended periods [18] [19].

The role of 4,5-dimethylbenzene-1,2-diol in surface modification represents another crucial application. When grafted onto support materials such as zeolites or metal oxides, the compound creates hydrophobic domains that can preferentially adsorb organic substrates while excluding water and other polar molecules. This selective adsorption enhances reaction rates and selectivity in many catalytic processes [20] [21].

| System Type | Representative Example | Primary Application | Temperature Range (K) | Conversion Rate (mol/g·h) |

|---|---|---|---|---|

| Metal/Oxide on Zeolite | Pd/ZSM-5 | Hydrogenation | 473-573 | 0.15 |

| Bimetallic Clusters | Cu-Fe/ZSM-5 | Methane activation | 523-673 | 0.08 |

| Single Atom Catalysts | Cu-OH/SSZ-13 | Selective oxidation | 473-623 | 0.12 |

| Hybrid Metal-Organic | Cu-BTC frameworks | Carbon-hydrogen bond activation | 323-373 | 0.25 |

| Encapsulated Nanoparticles | Pt@Y₂O₃ | Partial oxidation | 623-723 | 0.18 |

The application of 4,5-dimethylbenzene-1,2-diol in single-atom catalysis represents a frontier area of research. The compound can stabilize isolated metal atoms on support surfaces, preventing aggregation and maintaining high dispersion. This leads to maximized atom efficiency and unique catalytic properties that differ from conventional nanoparticle catalysts [19] [22].

In bimetallic systems, 4,5-dimethylbenzene-1,2-diol acts as a bridging ligand that can coordinate to two different metal centers simultaneously. This creates synergistic effects where the electronic properties of one metal influence the reactivity of the other, leading to enhanced catalytic performance compared to monometallic systems [18].

The compound also plays a significant role in catalyst regeneration and stability enhancement. The strong metal-ligand bonds formed with the catechol moiety help maintain the structural integrity of active sites during reaction cycles. Additionally, the antioxidant properties of catechol derivatives can protect metal centers from oxidative degradation, extending catalyst lifetime [22].

Recent advances in heterogeneous catalysis have highlighted the importance of confinement effects and local environment control. 4,5-Dimethylbenzene-1,2-diol contributes to these concepts by creating well-defined microenvironments around active sites. The methyl groups provide steric hindrance that can influence substrate access and product selectivity, while the hydroxyl groups create hydrogen bonding networks that affect reactant and product binding.